molecular formula C13H17N3O2S B359456 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide CAS No. 890598-18-2

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide

Cat. No.: B359456
CAS No.: 890598-18-2
M. Wt: 279.36g/mol
InChI Key: NZHMAKMMLCKKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide is a synthetic small molecule compound of significant interest in medicinal chemistry and biochemical research. This molecule features a benzenesulfonamide group linked through an ethyl chain to a 3,5-dimethylpyrazole moiety, a structural motif found in compounds that modulate various enzymatic activities. Similar benzenesulfonamide derivatives have been investigated as inhibitors for enzymes such as Cytochrome P450 isoforms (e.g., CYP2C18), suggesting potential applications in probing enzyme function and signal transduction pathways . Researchers value this compound for its potential as a key intermediate or precursor in the synthesis of more complex bioactive molecules. Its mechanism of action is anticipated to involve targeted interaction with enzyme active sites, potentially acting as a reversible inhibitor. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct their own experiments to confirm the specific properties and activity profile of this compound for their unique applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-11-10-12(2)16(15-11)9-8-14-19(17,18)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHMAKMMLCKKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333035
Record name N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890598-18-2
Record name N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chromatographic Purification

Crude N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (55:45) mobile phase achieves >99% purity for pharmacological studies.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 6.02 (s, 1H, pyrazole-H), 3.85 (t, J = 6.4 Hz, 2H, -CH₂-N), 3.12 (t, J = 6.4 Hz, 2H, -CH₂-SO₂), 2.31 (s, 6H, -CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 148.5 (pyrazole-C), 139.2 (Ar-C), 133.7 (SO₂-C), 105.8 (pyrazole-C), 44.3 (-CH₂-N), 38.1 (-CH₂-SO₂), 13.5 (-CH₃).

Infrared Spectroscopy (IR):

  • Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

Mass Spectrometry (MS):

  • ESI-MS: m/z 279.36 [M+H]⁺, consistent with the molecular formula C₁₃H₁₇N₃O₂S.

Side Reactions and Mitigation Strategies

Over-Sulfonylation

Excess benzenesulfonyl chloride may lead to disulfonylation at the ethylamine nitrogen. This is prevented by:

  • Slow addition of sulfonyl chloride (0.5 mL/min).

  • Maintaining reaction temperature below 10°C during the addition phase.

Pyrazole Ring Oxidation

Trace metal impurities in solvents can oxidize the pyrazole ring, forming undesired by-products. Chelating agents like EDTA (0.1% w/v) are added to sequester metal ions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: N-alkylated sulfonamides.

Scientific Research Applications

Synthesis and Structural Characteristics

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide can be synthesized through various methods involving the reaction of benzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole derivatives. The structure features a pyrazole ring, which is known for its pharmacological properties, attached to an ethyl chain and a benzenesulfonamide moiety.

2.1 Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazole have demonstrated submicromolar antiproliferative activity against various cancer cell lines, including pancreatic (MIA PaCa-2) and lung (A549) cancer cells. These compounds often act by inhibiting mTORC1 pathways and modulating autophagy, crucial for cancer cell survival under stress conditions .

Case Study: mTORC1 Inhibition
A study showed that specific pyrazole derivatives reduced mTORC1 activity and increased basal autophagy levels. This mechanism disrupts autophagic flux under nutrient-deprived conditions, leading to the accumulation of autophagic markers like LC3-II, suggesting potential as novel autophagy modulators with anticancer applications .

2.2 Anti-inflammatory Effects

Compounds containing pyrazole and thiophene moieties have exhibited promising anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. Some studies report IC50 values in the nanomolar range for related compounds, indicating strong anti-inflammatory activity .

2.3 Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored, revealing broad-spectrum activity against various pathogens. These compounds may inhibit bacterial growth through multiple mechanisms, including disrupting bacterial cell wall synthesis and interfering with metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing SAR include:

  • Substituents on the Pyrazole Ring : Variations can significantly affect potency and selectivity against different cancer types.
  • Positioning of the Ethyl Chain : The orientation can influence the compound's interaction with target proteins.
  • Functional Groups on Benzenesulfonamide : Modifications can enhance solubility and metabolic stability.

Applications in Disease Treatment

4.1 Antileishmanial Activity

A study focused on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated their efficacy against Leishmania infantum and Leishmania amazonensis, two significant pathogens responsible for leishmaniasis. Some compounds showed an active profile comparable to pentamidine but with lower cytotoxicity, indicating their potential as new treatments for this neglected disease .

4.2 Potential Use in Neurological Disorders

Recent investigations suggest that pyrazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This opens avenues for exploring their use in treating neurological disorders such as Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits mTORC1 pathways; submicromolar activity against cancer cells
Anti-inflammatoryInhibits COX enzymes; strong activity in nanomolar range
AntimicrobialBroad-spectrum activity against pathogens
AntileishmanialActive against Leishmania species; lower cytotoxicity than pentamidine

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

  • Linker type : Ethyl (target compound) vs. direct attachment () or carbonyl-containing linkers ().
  • Heterocyclic additions: Pyrimidine rings () or fluorinated chromenone systems ().
  • Substituents : Methoxy, methyl, or fluorine groups on the benzenesulfonamide or pyrazole moieties.

Table 1: Structural Comparison

Compound Name Molecular Formula Substituents/Linker Notable Features Reference
N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide C₁₃H₁₇N₃O₂S Ethyl linker, 3,5-dimethylpyrazole Flexible linker, moderate molecular weight (~305 g/mol)
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide C₁₁H₁₃N₃O₂S Direct pyrazole attachment Reduced flexibility, simpler structure
N-{2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenylpentyl}-4-methylbenzenesulfonamide C₂₄H₂₈N₃O₃S Carbonyl linker, pentyl chain Increased steric bulk, potential hydrolysis susceptibility
N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide C₂₀H₂₆N₆O₃S Pyrimidine ring, methoxy/methyl groups Enhanced π-π stacking, higher molecular weight (430.5 g/mol)

Physicochemical Properties

  • Solubility : The ethyl linker in the target compound likely improves aqueous solubility compared to the rigid pyrimidine-containing analog (). Fluorinated derivatives () exhibit lower solubility due to hydrophobicity.
  • Lipophilicity : Methoxy and methyl substituents () increase lipophilicity, enhancing membrane permeability. The target compound’s logP is estimated to be moderate (~2.5), balancing solubility and permeability.
  • Melting Points : Data are sparse, but fluorinated compounds (e.g., : MP 175–178°C) often have higher melting points due to crystallinity .

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H21N3O2S. The synthesis typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a suitable diketone under acidic conditions.
  • Substitution on the Pyrazole Ring : The 3,5-dimethyl substitution is introduced via electrophilic aromatic substitution.
  • Attachment of the Ethyl Linker : Alkylation reactions with ethyl halides facilitate the introduction of the ethyl group.
  • Final Sulfonamide Formation : The compound is completed by reacting the ethyl-linked pyrazole with benzenesulfonyl chloride in the presence of a base like triethylamine .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects. Specific pathways affected may include:

  • Inhibition of certain enzymes involved in cancer proliferation.
  • Modulation of inflammatory pathways through COX inhibition.
  • Potential interaction with vascular endothelial growth factor receptors (VEGFR), impacting angiogenesis .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds containing the pyrazole scaffold, including this compound. For instance:

  • In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). IC50 values for these cell lines range from 26 µM to 49.85 µM, indicating potent antiproliferative activity .
Cell LineIC50 Value (µM)Reference
MDA-MB-23126
HepG249.85
A54926

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. It acts as a selective COX-2 inhibitor, which can be beneficial in reducing inflammation without significantly affecting COX-1 activity .

Case Studies

Case Study 1 : A study focused on the synthesis and evaluation of various pyrazole derivatives, including this compound. It was found that these compounds exhibited promising anticancer properties across multiple cell lines, highlighting their potential as therapeutic agents .

Case Study 2 : In another investigation involving human recombinant alkaline phosphatase assays, derivatives similar to this compound were screened for their inhibitory effects. The results indicated significant inhibition rates, suggesting that these compounds could be developed further for clinical applications in treating bone-related disorders .

Q & A

Q. What is the standard synthetic route for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with benzenesulfonyl chloride in anhydrous THF under nitrogen, using triethylamine as a base. The reaction is monitored by TLC, and the product is purified via column chromatography. Yield optimization may require adjusting stoichiometric ratios (1.5:1 amine:sulfonyl chloride) and reaction times (4–6 hours) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : To verify the pyrazole ring protons (δ 2.2–2.4 ppm for methyl groups) and sulfonamide NH (δ 7.5–8.0 ppm).
  • HRMS : For exact mass determination (e.g., observed [M+H]+ at m/z 320.1421 vs. calculated 320.1424).
  • X-ray crystallography : Resolves conformational details, such as the dihedral angle between the pyrazole and benzene rings (e.g., 45–60° in related structures) .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound?

High-resolution X-ray data (≤1.0 Å) are essential. Use SHELXL for refinement, focusing on:

  • Hydrogen bonding : The sulfonamide NH often forms H-bonds with adjacent pyrazole N atoms (distance ~2.8 Å).
  • Disorder modeling : Methyl groups on the pyrazole may exhibit rotational disorder; apply PART and SUMP constraints .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM alerts for missed symmetry .

Q. What strategies improve biological activity in structure-activity relationship (SAR) studies?

  • Substitution on benzene ring : Electron-withdrawing groups (e.g., -NO2, -CF3) enhance receptor binding affinity (e.g., 5-HT6 receptor IC50 reduction from 1.2 μM to 0.3 μM).
  • Pyrazole modification : Bulkier substituents (e.g., -CH2CF3) improve metabolic stability but may reduce solubility .
  • In silico docking : Use AutoDock Vina to predict binding poses with carbonic anhydrase IX (Glide score ≤ −8.0 kcal/mol correlates with nM inhibition) .

Q. How to resolve contradictions in enzyme inhibition data across studies?

Discrepancies in IC50 values (e.g., 0.14 μM vs. 1.8 μM for SK3 channels) may arise from:

  • Assay conditions : Varying pH (7.4 vs. 6.8) or ion concentrations (K+ at 3 mM vs. 5 mM).
  • Compound purity : Confirm >95% purity via HPLC (retention time 12.3 min, 254 nm).
  • Cell models : Primary neurons vs. transfected HEK293 cells yield divergent EC50 values .

Methodological Notes

  • Synthesis Troubleshooting : Low yields (<40%) may require inert atmosphere (N2/Ar) or alternative solvents (DMF for polar intermediates) .
  • Assay Design : For receptor studies, use radioligand binding (³H-LSD for 5-HT6) or fluorescence polarization (FP-TAMRA probes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.